molecular formula C12H18BF3N2O2 B1413649 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1809837-98-6

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B1413649
CAS RN: 1809837-98-6
M. Wt: 290.09 g/mol
InChI Key: UNGBZYLZSLUIDC-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H18BF3N2O2 and its molecular weight is 290.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Liao et al. (2022) conducted a study on the synthesis and characterization of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) was also applied to calculate the molecular structure, which was consistent with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
  • Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and confirmed its structure through various spectroscopic methods and X-ray diffraction. DFT was used for molecular structure calculation and revealed characteristics of the molecular structure and conformations (Yang et al., 2021).

Application in Medicinally Important Compounds

  • Kong et al. (2016) demonstrated the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib. This compound was synthesized through three steps with a total yield of 49.9% (Kong et al., 2016).

Crystallographic and Conformational Analysis

  • Huang et al. (2021) reported on the synthesis of related compounds involving boric acid ester intermediates with benzene rings. Their study included crystallographic and conformational analyses using DFT, which indicated consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).

Optimized Synthesis for High-Throughput Chemistry

  • Bethel et al. (2012) developed an optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling of a boronic ester, demonstrating its applicability to both high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3N2O2/c1-10(2)11(3,4)20-13(19-10)9-7-17-18(8-9)6-5-12(14,15)16/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBZYLZSLUIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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